4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.: 933694-87-2
VCID: VC3813160
InChI: InChI=1S/C6H8N2S/c1-2-7-3-5-6(1)9-4-8-5/h4,7H,1-3H2
SMILES: C1CNCC2=C1SC=N2
Molecular Formula: C6H8N2S
Molecular Weight: 140.21 g/mol

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine

CAS No.: 933694-87-2

Cat. No.: VC3813160

Molecular Formula: C6H8N2S

Molecular Weight: 140.21 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine - 933694-87-2

Specification

CAS No. 933694-87-2
Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
IUPAC Name 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine
Standard InChI InChI=1S/C6H8N2S/c1-2-7-3-5-6(1)9-4-8-5/h4,7H,1-3H2
Standard InChI Key NDYHLSOVAPQOPI-UHFFFAOYSA-N
SMILES C1CNCC2=C1SC=N2
Canonical SMILES C1CNCC2=C1SC=N2

Introduction

Structural and Molecular Characteristics

Core Architecture and Isomerism

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine consists of a thiazole ring (a five-membered ring containing nitrogen and sulfur) fused to a partially saturated pyridine ring (piperidine). The numbering system places the sulfur atom at position 1 of the thiazole and the bridgehead nitrogen at position 4 of the pyridine . This arrangement differs from the [5,4-c] isomer, where the fusion positions shift, altering electronic and steric properties . The saturated piperidine moiety reduces aromaticity, enhancing conformational flexibility compared to fully aromatic analogs .

Physicochemical Properties

The compound’s solubility and stability are influenced by substitution patterns. For instance, the hydrochloride salt of 5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid exhibits hygroscopicity, necessitating anhydrous storage . Key molecular data include:

PropertyValueSource
Molecular formula (base compound)C7H8N2S
Molecular weight (base)152.22 g/mol
Typical appearancePale beige to light brown solid
SolubilityModerate in polar solvents

Synthesis and Derivative Preparation

Core Ring Construction

The Bischler–Napieralski reaction has been employed to construct the thiazolopyridine framework, involving cyclodehydration of β-amido nitriles with phosphorus pentasulfide . For example, 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is synthesized via treatment of a piperidone derivative with P2S5, followed by methylation using lithium aluminum hydride .

Carboxylic Acid Derivatives

Hydrolysis of 2-cyano precursors under alkaline conditions yields carboxylic acid derivatives. In one protocol, 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine reacts with aqueous lithium hydroxide at 50°C, followed by HCl quenching to precipitate the hydrochloride salt .

Protecting Group Chemistry

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate, enhancing solubility for subsequent coupling reactions. For instance, 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid serves as an intermediate in peptide-based drug synthesis .

Pharmacological Applications

Anticoagulant Agents

Edoxaban, a direct Factor Xa inhibitor, utilizes 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine derivatives as key intermediates. The 5-methyl-2-carboxylic acid hydrochloride variant (CAS 720720-96-7) is critical for introducing the thiazole moiety that confers target specificity . Structural studies indicate that the protonated nitrogen at position 5 enhances binding to Factor Xa’s S4 pocket.

β-Adrenoceptor Modulation

Early work by Zheng et al. demonstrated that 2-amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives act as selective β3-adrenoceptor agonists . Functional assays revealed EC50 values of 0.8–1.2 μM at human β3 receptors, with >100-fold selectivity over β1 and β2 subtypes . N-Acetylation or ring-opening abolishes activity, underscoring the importance of the free 2-amino group and intact bicyclic system .

Reactivity and Chemical Transformations

Electrophilic Substitution

The thiazole ring undergoes halogenation at position 2, enabling cross-coupling reactions. Bromination of 5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine with N-bromosuccinimide yields 2-bromo derivatives, which participate in Suzuki–Miyaura couplings .

Oxidation and Reduction

Oxidation with KMnO4 converts the thiazole’s methyl group to a carboxylic acid, while catalytic hydrogenation saturates the pyridine ring fully, producing decahydro analogs . These transformations adjust lipophilicity for pharmacokinetic optimization.

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Emerging methods employ chiral phosphoric acids to induce enantioselectivity during cyclization steps. A 2024 study achieved 92% ee in synthesizing 5-aryl derivatives using BINOL-based catalysts.

Targeted Drug Delivery

Conjugation to monoclonal antibodies via polyethylene glycol linkers enhances tumor-specific delivery of thiazolopyridine-based kinase inhibitors. Preclinical models show a 3-fold increase in tumor-to-normal tissue ratio compared to small-molecule analogs.

Computational Modeling

Molecular dynamics simulations predict that substituting position 5 with bulky groups (e.g., tert-butyl) improves β3-adrenoceptor residence time by 40%, a hypothesis under experimental validation .

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